1-{5-[(Diethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride
Overview
Description
This compound, also known by its CAS Number 1208416-21-0, is a chemical with the molecular formula C12H24Cl2N4O and a molecular weight of 311.25 . It is also known as N-{[3-(1-aminocyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}-N,N-diethylamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22N4O.2ClH/c1-3-16(4-2)9-10-14-11(15-17-10)12(13)7-5-6-8-12;;/h3-9,13H2,1-2H3;2*1H . This code provides a specific textual representation of the compound’s molecular structure.It’s stored at room temperature . The compound’s properties can be further analyzed using various chemical analysis techniques.
Scientific Research Applications
Synthesis and Characterization
Research on related 1,2,4-oxadiazole derivatives and their synthesis processes provides insights into their potential applications in scientific research. For instance, studies on the synthesis, characterization, and biological evaluation of novel carbazole derivatives including 1,3,4-oxadiazol-2-amine derivatives reveal their potential for antibacterial, antifungal, and anticancer activities (Sharma, Kumar, & Pathak, 2014). Similarly, the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, which share a common heterocyclic motif with 1,2,4-oxadiazoles, demonstrate the potential of these compounds for developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Biological Activities
The exploration of the antimicrobial and cytotoxic activities of azetidine-2-one derivatives of 1H-benzimidazole, which involves the synthesis of compounds with similar heterocyclic frameworks, underscores the broad spectrum of biological activities associated with heterocyclic compounds (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014). This research indicates the potential for discovering new therapeutic agents within this chemical class.
Safety and Hazards
Properties
IUPAC Name |
1-[5-(diethylaminomethyl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O.2ClH/c1-3-16(4-2)9-10-14-11(15-17-10)12(13)7-5-6-8-12;;/h3-9,13H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNQRFOAQLAMON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NC(=NO1)C2(CCCC2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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